molecular formula C11H11FO3 B8382283 Ethyl (2-fluorophenyl)pyruvate

Ethyl (2-fluorophenyl)pyruvate

Cat. No.: B8382283
M. Wt: 210.20 g/mol
InChI Key: WOWWDTFAOIFSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-fluorophenyl)pyruvate is a fluorinated derivative of pyruvate esters, characterized by the substitution of a fluorine atom at the ortho position of the phenyl ring attached to the pyruvate backbone. Pyruvate esters are known for their roles in modulating metabolic and inflammatory pathways. For instance, ethyl pyruvate, a well-studied analog, acts as an antioxidant and anti-inflammatory agent, improving outcomes in preclinical models of sepsis, ischemia-reperfusion injury, and cancer .

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

ethyl 3-(2-fluorophenyl)-2-oxopropanoate

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3

InChI Key

WOWWDTFAOIFSCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between Ethyl (2-fluorophenyl)pyruvate and structurally or functionally related compounds:

Compound Structure Key Features Pharmacological Activity Stability/Solubility References
This compound Fluorine at ortho phenyl position Enhanced lipophilicity due to fluorine substitution; potential metabolic stability. Limited direct data; inferred anti-inflammatory/antioxidant effects based on pyruvate esters. Likely lower water solubility than EP; higher stability than pyruvate. N/A (inferred)
Ethyl pyruvate (EP) Non-fluorinated pyruvate ester Rapidly hydrolyzes to pyruvate in vivo; antioxidant, anti-inflammatory, and anti-apoptotic effects. Reduces sepsis severity, protects against ischemia-reperfusion injury, inhibits tumor growth. Unstable in aqueous solutions (forms parapyruvate).
Ethyl trifluoropyruvate Trifluoromethyl substitution Strong electron-withdrawing effects; increased metabolic resistance. Limited data; used in synthetic chemistry for fluorinated intermediates. High stability; low solubility in polar solvents.
Ortho-fluorinated opioids (e.g., 2'-fluoro fentanyl analogs) Fluorophenyl group in opioid backbone Modulates receptor binding affinity and selectivity. Analgesic effects via μ-opioid receptor agonism. High lipophilicity enhances blood-brain barrier penetration.

Key Insights:

Structural Modifications and Bioactivity :

  • The 2-fluorophenyl group in this compound likely increases lipophilicity compared to EP, which could enhance membrane permeability and tissue distribution. This aligns with trends observed in fluorinated pharmaceuticals, where fluorine atoms improve pharmacokinetics .
  • Unlike EP, which is unstable in aqueous solutions, the fluorinated analog may resist hydrolysis due to steric and electronic effects, prolonging its half-life .

Mechanistic Differences: EP exerts anti-inflammatory effects by suppressing HMGB1 release and NF-κB signaling . The fluorinated derivative may target similar pathways but with altered potency or specificity due to structural differences. Fluorinated compounds like 2'-fluoro fentanyl analogs demonstrate that fluorophenyl groups can fine-tune receptor interactions .

Synthetic and Stability Considerations: Synthesis of fluorinated pyruvate esters may require specialized purification techniques, such as flash column chromatography (as described in ), due to increased hydrophobicity. Ethyl trifluoropyruvate’s trifluoromethyl group confers greater metabolic stability than mono-fluorinated analogs, highlighting a trade-off between fluorine content and solubility .

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